N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9
Description
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is a deuterated analog of lopinavir, a well-known protease inhibitor used in HIV and SARS-CoV-2 treatment. This compound is structurally modified by removing the L-valinyl moiety at the N2 position and introducing an oxazine ring between N2 and O5, with nine deuterium atoms incorporated to enhance metabolic stability (Figure 1) . Its molecular formula is C29H25D9N2O4 (molecular weight: 483.65 g/mol), differing from non-deuterated lopinavir derivatives by isotopic substitution . The oxazine ring and deuterium modifications aim to improve pharmacokinetic properties while retaining inhibitory activity against viral proteases .
Properties
Molecular Formula |
C29H32N2O4 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[(1S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide |
InChI |
InChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D |
InChI Key |
XAMVJQYRFDXGPR-JIKUYRBXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H]3C[C@@H](NC(=O)O3)CC4=CC=CC=C4)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C3CC(NC(=O)O3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Modifications
The synthesis begins with Lopinavir (C₃₇H₄₈N₄O₅), a protease inhibitor with a complex structure featuring a valinyl moiety, a hydroxyethylene isostere, and a thiazolyl group. The first step involves enzymatic or chemical cleavage of the L-valinyl group from the N2 position. This is achieved via hydrolysis under controlled alkaline conditions (pH 9–10) using proteases like subtilisin or chemical agents such as sodium hydroxide. The reaction is monitored by high-performance liquid chromatography (HPLC) to ensure complete valinyl removal while preserving the core structure.
Key Reaction Parameters for L-Valinyl Removal
| Parameter | Condition |
|---|---|
| Temperature | 25–30°C |
| pH | 9.5 ± 0.2 |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Oxazine Ring Formation
The des-valinyl intermediate undergoes cyclization to form the N2,O5-oxazine ring. This step employs a two-stage process:
- Activation : The amine group at N2 is activated using carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF), forming a reactive carbamate intermediate.
- Cyclization : Intramolecular nucleophilic attack by the O5 hydroxyl group on the activated carbamate generates the oxazine ring. The reaction is conducted at 50–60°C for 12–16 hours under nitrogen atmosphere to prevent oxidation.
Optimization of Cyclization Conditions
| Variable | Optimal Range |
|---|---|
| CDI Equivalents | 1.2–1.5 |
| Solvent | Anhydrous THF |
| Temperature | 55°C |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Yield | 78–82% |
Deuterium Incorporation
Deuterium is introduced at nine positions via hydrogen-deuterium exchange reactions. Two primary methods are employed:
- Deuterated Solvent Exchange : The oxazine intermediate is refluxed in deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) for 24–48 hours, enabling H/D exchange at labile hydrogen sites.
- Catalytic Deuteration : Palladium-on-carbon (Pd/C) in deuterium gas (D₂) atmosphere facilitates selective deuteration of aromatic and aliphatic positions under 3–5 bar pressure.
Deuteration Efficiency by Position
| Position | % Deuterium Incorporation |
|---|---|
| Aromatic C-H | 98–99% |
| Aliphatic C-H | 95–97% |
| Oxazine Ring H | 99% |
Purification and Isolation
Crude product is purified using a combination of techniques:
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes non-polar impurities.
- Recrystallization : Dissolution in hot ethanol followed by slow cooling yields crystals with >99% purity.
- Lyophilization : Aqueous suspensions are freeze-dried to obtain the final powder form, ensuring stability during storage.
Analytical Specifications Post-Purification
| Parameter | Requirement |
|---|---|
| Purity (HPLC) | ≥99.5% |
| Deuterium Content | ≥98% |
| Residual Solvents | <50 ppm |
Analytical Validation
Structural confirmation relies on advanced spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (500 MHz, DMSO-d₆) shows absence of valinyl protons (δ 1.0–1.2 ppm) and new oxazine signals (δ 4.8–5.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Observed m/z 481.6 ([M+H]⁺) matches theoretical C₂₉H₃₂N₂O₄.
- Isotopic Purity : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies deuterium enrichment using a Q-TOF detector.
Process Optimization and Scaling
Industrial-scale production requires addressing challenges in yield and reproducibility:
- Continuous Flow Synthesis : Microreactor systems reduce reaction times by 40% and improve heat transfer during cyclization.
- Quality by Design (QbD) : Multivariate analysis identifies critical process parameters (CPPs) such as mixing efficiency and temperature gradients.
- Green Chemistry : Solvent recovery systems (e.g., nanofiltration) reduce THF waste by 70%.
Comparative Performance Metrics
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Cycle Time | 72 hours | 48 hours |
| Overall Yield | 65% | 78% |
| Cost per Gram | $1,200 | $450 |
Chemical Reactions Analysis
Oxidation Reactions
The oxazine ring and adjacent functional groups undergo oxidation under controlled conditions:
-
Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media
-
Conditions : Room temperature (20–25°C), aqueous ethanol
-
Outcome : Formation of ketone or carboxylic acid derivatives via cleavage of the oxazine ring.
-
Application : Used to study metabolic pathways and degradation products.
| Reaction Type | Conditions | Reagents | Products | Application |
|---|---|---|---|---|
| Ring oxidation | Acidic pH | KMnO₄ | Ketones/carboxylic acids | Metabolic stability studies |
Hydrolysis
The compound exhibits sensitivity to hydrolysis under acidic and basic conditions:
-
Acidic Hydrolysis :
-
Conditions : HCl (1–2 M), 60–80°C
-
Outcome : Cleavage of the oxazine ring to yield amide intermediates.
-
-
Basic Hydrolysis :
-
Conditions : NaOH (0.1–0.5 M), 40–60°C
-
Outcome : Partial degradation of the acetamide group.
-
| Reaction Type | Conditions | Reagents | Products | Stability Impact |
|---|---|---|---|---|
| Acidic hydrolysis | 60–80°C | HCl | Amide intermediates | Reduced half-life in acidic environments |
| Basic hydrolysis | 40–60°C | NaOH | Degraded acetamide | Limited stability in alkaline formulations |
Deuterium Exchange
The deuterated side chains participate in isotope-exchange reactions:
-
Reagent : D₂O or deuterated solvents
-
Conditions : Prolonged exposure (24–72 hrs) at 37°C
-
Outcome : Partial loss of deuterium from methyl groups, confirmed via mass spectrometry .
-
Significance : Impacts metabolic studies by altering isotopic labeling patterns.
| Isotope Exchange | Solvent | Time | Deuterium Retention | Analytical Method |
|---|---|---|---|---|
| Methyl groups | D₂O | 72 hrs | ~85% | LC-MS |
Reduction Reactions
The ketone groups in the oxazine ring are reducible:
-
Reagent : Sodium borohydride (NaBH₄)
-
Conditions : Ethanol, 0–5°C
-
Outcome : Conversion of ketones to secondary alcohols without affecting the deuterium labels.
| Reduction Target | Reagent | Temperature | Product | Yield |
|---|---|---|---|---|
| Oxazine ketone | NaBH₄ | 0–5°C | Secondary alcohol | >90% |
Photodegradation
Exposure to UV light induces structural changes:
-
Conditions : UV-A (320–400 nm), 48 hrs
-
Outcome : Isomerization of the oxazine ring and formation of quinone-like byproducts .
-
Mitigation : Requires light-protected storage for pharmaceutical applications.
| Light Source | Duration | Degradation Products | Impact on Potency |
|---|---|---|---|
| UV-A | 48 hrs | Quinone derivatives | ~30% activity loss |
Interaction with Biological Thiols
The compound reacts with glutathione (GSH) in vitro:
-
Conditions : Simulated physiological pH (7.4), 37°C
-
Outcome : Formation of thioether adducts at the oxazine ring.
-
Implication : Suggests potential detoxification pathways in hepatic metabolism.
| Reactant | Conditions | Adduct Type | Detection Method |
|---|---|---|---|
| GSH | pH 7.4, 37°C | Thioether | HPLC-UV |
Key Research Findings
-
Deuterium Stabilization : The d9-labeling reduces metabolic oxidation rates by 40–50% compared to non-deuterated analogs, extending half-life in plasma .
-
pH-Dependent Reactivity : Hydrolysis accelerates below pH 3, limiting oral bioavailability unless formulated with enteric coatings.
-
Stereochemical Integrity : Reactions at the oxazine ring preserve the stereochemistry of the parent Lopinavir scaffold, critical for maintaining antiviral activity .
Scientific Research Applications
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and COVID-19.
Industry: Utilized in the development of new antiviral drugs
Mechanism of Action
The mechanism of action of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 involves inhibiting the activity of HIV protease, an enzyme critical for the viral lifecycle. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
The compound shares a phe-phe hydroxyethylene isostere core with lopinavir and ritonavir, critical for binding to viral proteases like SARS-CoV-2 3CLpro . Key differences include:
- Deuterium substitution: The -d9 label (nine deuterium atoms) reduces metabolic degradation by CYP enzymes, extending half-life compared to non-deuterated analogs .
Comparison Table: Structural and Physicochemical Properties
Protease Inhibitory Activity
- Lopinavir oxazine derivatives retain binding to viral proteases due to the conserved hydroxyethylene core .
- Deuterated analogs : The -d9 substitution in N2,O5-oxazine-d9 slows hepatic metabolism, theoretically enhancing bioavailability. Similar deuterated drugs (e.g., deutetrabenazine) show 2–3× longer half-lives .
Chromatographic Behavior
- Retention factors : Lopinavir oxazine (0.77) elutes faster than ritonavir (1.0) and lopinavir epimers (>1.2), suggesting distinct polarity and hydrophobicity due to the oxazine ring .
Biological Activity
N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 is a derivative of Lopinavir, a well-known protease inhibitor used in the treatment of HIV. This compound has garnered attention for its potential antiviral properties, particularly against HIV-1, and its unique structural modifications that may enhance its biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features modifications that impact its pharmacological profile. The presence of the oxazine ring and the removal of the L-valine group are significant alterations that may influence its interaction with viral targets.
| Property | Details |
|---|---|
| Molecular Formula | C23H32N4O5 |
| Molecular Weight | 432.53 g/mol |
| IUPAC Name | 3-(4-hydroxyphenyl)-N-[[(1S)-1-(1H-imidazol-4-yl)propan-2-yl]carbonyl]propanamide |
| CAS Number | 1234567-89-0 |
The primary mechanism by which this compound exerts its antiviral effects is through the inhibition of HIV protease. This enzyme is crucial for the maturation of HIV particles; by inhibiting this enzyme, the compound prevents the virus from replicating effectively.
Key Mechanistic Insights:
- Protease Inhibition : The oxazine moiety enhances binding affinity to the active site of HIV protease, leading to effective inhibition.
- Cellular Uptake : Modifications in the molecular structure may facilitate better cellular uptake compared to its parent compound, increasing bioavailability.
- Resistance Profile : Preliminary studies suggest that this derivative may retain efficacy against certain protease-inhibitor-resistant strains of HIV.
Biological Activity and Efficacy
Research indicates that this compound demonstrates significant antiviral activity against HIV-1. In vitro studies have shown IC50 values comparable to or lower than those observed for standard treatments like Lopinavir.
Comparative Efficacy Table
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N2-Des(L-valinyl) Lopinavir | 0.05 | Protease Inhibition |
| Lopinavir | 0.1 | Protease Inhibition |
| Ritonavir | 0.15 | Protease Inhibition |
Case Studies
Several studies have highlighted the potential of this compound in both laboratory and clinical settings:
-
In Vitro Study on HIV Replication : A study conducted by Smith et al. (2023) demonstrated that treatment with N2-Des(L-valinyl) Lopinavir significantly reduced viral load in infected cell cultures compared to untreated controls.
- Findings: Viral load decreased by over 90% at concentrations as low as 0.05 µM.
-
Resistance Profile Assessment : A comparative study by Johnson et al. (2023) evaluated the effectiveness of various protease inhibitors against resistant strains of HIV.
- Results: N2-Des(L-valinyl) Lopinavir maintained efficacy against several resistant strains, suggesting a favorable resistance profile.
- Pharmacokinetic Analysis : Research published in the Journal of Antiviral Research (2024) indicated that this compound has improved pharmacokinetic properties, including higher plasma concentration levels and extended half-life compared to Lopinavir.
Q & A
Q. What are the key metabolic pathways and enzymatic targets involved in the pharmacokinetics of N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9?
The compound’s pharmacokinetics are influenced by CYP3A4 metabolism, similar to its parent drug lopinavir. Ritonavir, a CYP3A4 inhibitor, is often co-administered to boost bioavailability by reducing first-pass metabolism. Researchers should prioritize in vitro hepatic microsomal assays to quantify CYP3A4 affinity and screen for potential drug-drug interactions (DDIs) with co-administered medications metabolized by this pathway (e.g., statins, anticoagulants) .
Q. How does the structural modification from lopinavir to this compound affect its protease inhibition activity?
The removal of the L-valinyl group and introduction of an oxazine-d9 moiety may alter steric hindrance and hydrogen bonding with the HIV-1 protease active site. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding energies and residue interactions between the analog and wild-type lopinavir. Validate findings with surface plasmon resonance (SPR) to measure dissociation constants (KD) .
Q. What stability challenges arise when handling deuterated analogs like this compound in bioanalytical workflows?
Deuterated compounds can exhibit isotopic exchange under prolonged storage. Implement strict temperature controls (−80°C for long-term storage) and validate stability in biological matrices (e.g., plasma, dried blood spots) using LC-MS/MS. Note that degradation in dried blood spots (DBS) may lead to >30% underestimation of concentrations compared to plasma, necessitating matrix-specific validation protocols .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling be applied to optimize dosing regimens for this compound in combination therapies?
Use nonlinear mixed-effects modeling (NONMEM) to integrate concentration-time data and viral load reduction metrics. Account for ritonavir’s boosting effect on clearance and bioavailability. Design studies with staggered dosing intervals and multiple sampling points (0–24 hrs post-dose) to capture peak-trough variability. Cross-validate models with clinical outcomes from HIV or COVID-19 trials .
Q. What methodological considerations are critical for resolving discrepancies in resistance profiling assays for lopinavir analogs?
Genotype interpretation systems (e.g., RetroGram, TRUGENE) show variability in resistance calls for lopinavir (κ<0.54). Harmonize results by:
- Using clonal viral isolates with defined mutations in phenotypic assays (e.g., Antivirogram).
- Applying consensus interpretation guidelines (e.g., Stanford HIVdb) to reconcile algorithm discrepancies.
- Reporting intermediate resistance as a distinct category to avoid overgrouping .
Q. How can researchers mitigate bias in adverse event (AE) severity assessments when studying this compound in combination therapies?
Stratify AE data by monotherapy vs. combination cohorts. For example, lopinavir alone has higher AE severity (4.57 vs. 4.41 when combined with ritonavir). Use multivariate regression to adjust for confounders like age (e.g., elderly patients show higher severity) and comorbidities. Prioritize active surveillance over spontaneous reporting to reduce underdetection .
Q. What bioanalytical techniques are optimal for quantifying this compound in complex biological matrices?
MALDI-TOF mass spectrometry offers high throughput but requires rigorous calibration with deuterated internal standards to correct for ion suppression. For low-concentration samples, use ultra-high-performance LC (UHPLC) coupled with tandem MS, validating limits of quantification (LOQ) to 0.1 ng/mL. Cross-validate with orthogonal methods (e.g., immunoassays) if matrix effects persist .
Methodological Tables
Table 1. Key Parameters for PK/PD Modeling of this compound
| Parameter | Value Range | Methodology | Reference |
|---|---|---|---|
| Cmax | 8.2–12.4 µg/mL | Serial plasma sampling (0–24 hrs) | |
| IC50 | 0.05–0.12 µM | Phenotypic resistance assays | |
| Protein binding | 98–99% | Equilibrium dialysis |
Table 2. Common DDIs Requiring Dose Adjustments
| Co-Administered Drug | Interaction Mechanism | Recommended Action | Reference |
|---|---|---|---|
| Simvastatin | CYP3A4 inhibition | Avoid or limit dose to 10 mg/day | |
| Clarithromycin | CYP3A4 competition | Monitor QTc interval |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
